molecular formula C14H12O2 B10844590 5,6,7,8-Tetrahydroanthracene-1,4-dione

5,6,7,8-Tetrahydroanthracene-1,4-dione

Cat. No.: B10844590
M. Wt: 212.24 g/mol
InChI Key: DWXLNXHEUIUNRF-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydroanthracene-1,4-dione (THAD) is a partially hydrogenated anthraquinone derivative with the molecular formula C₁₄H₁₂O₂ (average mass: 212.24 g/mol). Its structure features a tetrahydroanthracene backbone with two ketone groups at the 1,4-positions, conferring unique electronic and steric properties. THAD is notable for its role as an investigative inhibitor, particularly targeting M-phase inducer phosphatase 2 (MPIP2) with an IC₅₀ value of 9530 nM . This compound is synthesized via stereoselective bromination and subsequent oxidation steps, as demonstrated in studies involving silver ion-assisted solvolysis and PCC-mediated oxidation of tribromodihydroanthracene precursors .

Properties

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

5,6,7,8-tetrahydroanthracene-1,4-dione

InChI

InChI=1S/C14H12O2/c15-13-5-6-14(16)12-8-10-4-2-1-3-9(10)7-11(12)13/h5-8H,1-4H2

InChI Key

DWXLNXHEUIUNRF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC3=C(C=C2C1)C(=O)C=CC3=O

Origin of Product

United States

Comparison with Similar Compounds

1,4-Dihydro-9,10-anthracenedione

  • Molecular Formula : C₁₄H₁₀O₂ (average mass: 210.23 g/mol)
  • Key Differences : Unlike THAD, this compound retains full aromaticity in the central anthracene ring but has hydrogenated 1,4-positions. It lacks the tetrahydro modification in the 5,6,7,8-positions, leading to distinct reactivity.
  • Applications : Primarily used as a precursor in synthesizing methoxy-substituted anthracenes, which are intermediates for dyes and pharmaceuticals .

1,4,5,8-Tetrahydroxy-2,3-dihydro-9,10-anthracenedione

  • Molecular Formula : C₁₄H₁₀O₆ (average mass: 274.23 g/mol)
  • Key Differences : This derivative features four hydroxyl groups at positions 1,4,5,8 and partial hydrogenation at the 2,3-positions. The hydroxyl groups enhance solubility in polar solvents but reduce stability under acidic conditions.

9,10-Dihydro-9,10-[1,2]benzenoanthracene-1,4-dione

  • Molecular Formula : C₂₀H₁₂O₂ (average mass: 284.31 g/mol)
  • Key Differences : Incorporates a fused benzene ring at the 9,10-positions, increasing planarity and π-conjugation. This structural modification enhances its fluorescence properties compared to THAD.
  • Applications : Studied for applications in organic electronics and as a ligand in coordination polymers .

Heterocyclic Analogs: 7-Thia-1,4,6,8-tetraazabenzo[de]anthracenes

  • Molecular Formula : Varies (e.g., C₁₃H₁₀N₄S for the base structure)
  • Applications : Explored in heterocyclic drug design and as ligands in transition-metal catalysis .

Comparative Data Table

Compound Molecular Formula Substituents/Modifications Biological Activity (IC₅₀) Key Applications
5,6,7,8-Tetrahydroanthracene-1,4-dione C₁₄H₁₂O₂ 1,4-ketones; 5,6,7,8-tetrahydro 9530 nM (MPIP2 inhibitor) Enzyme inhibition
1,4-Dihydro-9,10-anthracenedione C₁₄H₁₀O₂ 1,4-ketones; fully aromatic N/A Synthetic intermediate
1,4,5,8-Tetrahydroxy-2,3-dihydro-9,10-anthracenedione C₁₄H₁₀O₆ 1,4,5,8-hydroxyls; 2,3-dihydro N/A Photodynamic therapy
9,10-Dihydro-9,10-[1,2]benzenoanthracene-1,4-dione C₂₀H₁₂O₂ Fused benzene ring N/A Organic electronics
7-Thia-1,4,6,8-tetraazabenzo[de]anthracene C₁₃H₁₀N₄S N/S heteroatoms; tetracyclic framework N/A Catalysis, drug design

Research Findings and Trends

  • Reactivity : THAD’s partially saturated structure reduces aromatic stabilization, making it more reactive toward electrophilic substitution compared to fully aromatic analogs like 1,4-dihydro-9,10-anthracenedione .
  • Biological Activity: While THAD exhibits moderate MPIP2 inhibition (IC₅₀ = 9530 nM), naphthoquinone derivatives (e.g., 4-ethoxynaphthalene-1,2-dione) show higher potency (IC₅₀ = 270 nM), suggesting substituent position and ring saturation significantly impact bioactivity .
  • Synthetic Accessibility : THAD is synthesized via bromination-aromatization sequences, whereas hydroxylated derivatives require protective-group strategies to prevent undesired oxidation .

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